TG02 (Double bond E)

Description

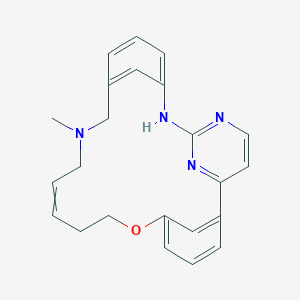

Structure

3D Structure

Properties

IUPAC Name |

14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Biology and Synthesis of Tg02 Double Bond E

Chemical Structure and Specific Nomenclature of TG02 (Double bond E)

TG02, known scientifically as Zotiraciclib, is a synthetic, orally active, macrocyclic multi-kinase inhibitor. wikipedia.orgguidetopharmacology.org Its chemical structure is complex, featuring a tetraazatetracyclo framework. The molecular formula for the base compound is C₂₃H₂₄N₄O, with a molar mass of 372.472 g·mol⁻¹. wikipedia.org

The specific nomenclature "Double bond E" refers to the stereochemistry of the alkene functional group within the macrocycle. The designation 'E' comes from the German word entgegen, meaning opposite. chemguide.co.uk This is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents of higher priority on each carbon of the double bond are on opposite sides. docbrown.infolibretexts.org In the IUPAC name for Zotiraciclib, this is explicitly stated as (16E), indicating the configuration at the double bond starting at position 16 of the macrocyclic ring system. nih.gov

The formal IUPAC name for TG02 (Zotiraciclib) is (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.1²,⁶.1⁸,¹²]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene. nih.gov The compound is also identified by its CAS Number 1204918-72-8. wikipedia.org

Below are the key structural identifiers for TG02 (Zotiraciclib):

| Identifier | Value |

| Molecular Formula | C₂₃H₂₄N₄O |

| IUPAC Name | (16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.1²,⁶.1⁸,¹²]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |

| SMILES | CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |

| InChIKey | VXBAJLGYBMTJCY-NSCUHMNNSA-N |

Synthetic Methodologies and Chemical Derivatization Strategies

The synthesis of a complex macrocycle like Zotiraciclib (TG02) involves sophisticated multi-step organic synthesis strategies. While the specific, proprietary synthesis pathway is not publicly detailed, the construction of such molecules typically relies on key reactions that form the large ring structure, such as ring-closing metathesis or macrolactamization. The structure of TG02, containing ether and amine linkages within the macrocycle, suggests a convergent synthesis approach where key fragments are prepared separately and then joined together in the final steps.

Chemical derivatization is a critical strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. For a molecule like TG02, derivatization could be employed to:

Improve Metabolic Stability: Introducing groups that block sites susceptible to metabolism by cytochrome P450 enzymes can increase the drug's half-life. For example, replacing a metabolically labile C-H bond with a C-F bond or a deuterated C-D bond can slow down oxidation.

Enhance Solubility: The addition of polar functional groups can improve aqueous solubility, which is often a challenge for large, relatively lipophilic molecules.

Modulate Target Affinity and Selectivity: Minor structural modifications can alter the binding affinity for the target kinases (like CDK9, JAK2, and FLT3) and improve selectivity over other kinases, potentially reducing off-target effects. guidetopharmacology.org

These strategies involve creating a library of analogues by systematically modifying different parts of the TG02 scaffold and then screening them for improved ADME (absorption, distribution, metabolism, and excretion) and efficacy profiles.

Preclinical Metabolism and Pharmacokinetic Profiles of TG02 (Double bond E)

The preclinical pharmacokinetic profile of TG02 (Zotiraciclib) has been characterized to understand its behavior in biological systems. These studies are crucial for establishing its potential as a therapeutic agent.

TG02 exhibits low aqueous solubility, a common characteristic of macrocyclic drug candidates. The predicted water solubility is approximately 0.0438 mg/mL. drugbank.comdrugbank.com Despite this, preclinical studies indicate high intestinal absorption. clinicaltrials.gov In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have shown that TG02 has high permeability. The efflux ratio was determined to be approximately 1, which suggests that the compound is not a significant substrate for active efflux transporters like P-glycoprotein. clinicaltrials.gov This combination of low solubility and high permeability is characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.

| Parameter | Value | Source |

| Water Solubility (Predicted) | 0.0438 mg/mL | drugbank.comdrugbank.com |

| Intestinal Absorption | High | clinicaltrials.gov |

| P-glycoprotein Efflux | No significant involvement | clinicaltrials.gov |

TG02 is highly bound to plasma proteins. An equilibrium dialysis study using human plasma spiked with TG02 showed that the percentage of plasma-bound drug was 99.97% ± 0.01%. clinicaltrials.gov This high degree of binding is consistent across different preclinical species, including dogs and mice. clinicaltrials.gov High plasma protein binding means that only a very small fraction of the drug in circulation (the unbound fraction) is free to distribute into tissues and exert its pharmacological effect. cancer.gov

In vitro metabolism studies are critical for predicting a drug's in vivo half-life and potential for drug-drug interactions. nih.gov

Metabolic Stability: Studies using human liver microsomes showed an in vitro metabolic half-life (T₁/₂) of 48 minutes for TG02, indicating that it undergoes Phase I metabolism. clinicaltrials.gov

CYP Interactions: Further investigations identified the specific cytochrome P450 enzymes responsible for its metabolism. TG02 is primarily metabolized by CYP1A2 and CYP3A4. clinicaltrials.govnih.govaacrjournals.orgclinicaltrials.govcotherabio.com In an assay using recombinant CYP isoforms (Bactosomes), the metabolic half-life was approximately 30 minutes for both CYP1A2 and CYP3A4, while it was greater than 45 minutes for other isoforms like CYP2D6, CYP2C9, and CYP2C19. clinicaltrials.gov

TG02 has also been evaluated for its potential to inhibit or induce CYP enzymes:

Inhibition: It was found to inhibit the catalytic activity of CYP2D6 (IC₅₀ = 0.95 μM ± 0.16 μM) but not other tested isozymes. clinicaltrials.gov

Induction: In cultured human hepatocytes, TG02 was shown to be a weak inducer of CYP1A2. It caused no significant induction of CYP3A4 at the concentrations tested. clinicaltrials.gov

| Metabolic Parameter | Finding |

| Primary Metabolizing Enzymes | CYP1A2 and CYP3A4 clinicaltrials.govnih.govaacrjournals.orgclinicaltrials.govcotherabio.com |

| In Vitro T₁/₂ (Human Liver Microsomes) | 48 minutes clinicaltrials.gov |

| In Vitro T₁/₂ (CYP1A2/CYP3A4 Bactosomes) | ~30 minutes clinicaltrials.gov |

| CYP Inhibition Potential | Inhibits CYP2D6 (IC₅₀ = 0.95 μM) clinicaltrials.gov |

| CYP Induction Potential | Weak inducer of CYP1A2; No significant induction of CYP3A4 clinicaltrials.gov |

Pharmacokinetic analyses have been conducted in several preclinical species, including mice, rats, and dogs. clinicaltrials.gov Following oral administration, TG02 is absorbed and distributed to various tissues. Notably, preclinical studies in an orthotopic glioblastoma mouse model demonstrated that TG02 penetrates the blood-brain barrier, a critical feature for a drug intended to treat brain tumors. aacrjournals.org

While specific values for systemic clearance and volume of distribution from preclinical animal models are not detailed in the available literature, human clinical trial data indicates that these pharmacokinetic parameters exhibit considerable variability among individuals. aacrjournals.org In a Phase I study, the apparent oral clearance and volume of distribution did not show a significant correlation with patient body weight or age, suggesting that inter-individual differences in metabolism, potentially due to genetic polymorphisms in CYP enzymes, may play a larger role. aacrjournals.orgclinicaltrials.gov

Tissue Distribution and Accumulation in Preclinical Tumor Models

The distribution and accumulation of the multi-kinase inhibitor TG02 in various tissues, particularly in tumor masses, have been evaluated in preclinical xenograft models. These studies are crucial for understanding the compound's pharmacokinetic profile and its potential efficacy in reaching its therapeutic targets.

Research findings indicate that TG02 exhibits favorable pharmacokinetic properties following oral administration in preclinical models. A key aspect of its in vivo behavior is its ability to accumulate and be retained in tumor tissues. nih.gov Specifically, in a murine model of mutant-FLT3 leukemia using MV4-11 cells, TG02 was observed to be retained in tumor masses at supratherapeutic concentrations for a prolonged period, ranging from 24 to 48 hours, depending on the administered dose. While the compound was generally cleared from the bloodstream within 8 hours of oral administration, its retention in the tumor tissue suggests a targeted accumulation at the site of action. This sustained presence in the tumor is significant as it allows for a prolonged blockade of key signaling pathways, such as CDK and STAT signaling, which are critical for tumor cell proliferation and survival. nih.gov

Further detailed research findings from preclinical studies are summarized below, although specific numerical values for tissue concentrations are not provided in the available literature.

Detailed Research Findings from Preclinical Tumor Models:

| Finding | Preclinical Model | Implication |

| Accumulates and is retained in tumor tissues. | Xenograft models | Suggests effective delivery of the drug to the target site. |

| Cleared from the blood within 8 hours of oral administration. | Murine models | Indicates a relatively short systemic exposure, which may contribute to a favorable safety profile. |

| Retained in tumor masses at supratherapeutic levels for 24-48 hours. | Murine model of leukemia | Allows for sustained inhibition of target kinases within the tumor, potentially leading to greater antitumor activity. |

| Induces effective blockade of both CDK and STAT signaling in vivo. | Murine model of leukemia | Confirms that the accumulated drug is biologically active and engages its intended targets within the tumor tissue. |

It is important to note that while these findings are promising, the complete picture of TG02's tissue distribution would require more comprehensive studies providing specific concentration levels in a wider range of tissues, including tumors and major organs, at various time points.

Molecular Mechanisms of Action of Tg02 Double Bond E

Cyclin-Dependent Kinase (CDK) Inhibition Profile

TG02 demonstrates potent inhibitory activity against multiple members of the cyclin-dependent kinase family, which are crucial regulators of both cell cycle progression and gene transcription.

Inhibition of Transcriptional CDKs (CDK7, CDK9)

TG02 is a potent inhibitor of transcriptional CDKs, particularly CDK9. nih.gov Inhibition of CDK9 by TG02 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation. nih.govnih.gov This leads to a global suppression of transcription, preferentially affecting the expression of genes with short-lived mRNAs, including key anti-apoptotic proteins like Mcl-1. nih.govresearchgate.net The depletion of these survival proteins is a major mechanism by which TG02 induces apoptosis in cancer cells. nih.gov Studies have shown a clear decrease in the phosphorylation of RNAPII at the Ser2 and, to a lesser extent, the Ser5 positions of the CTD upon treatment with TG02. nih.gov The sensitivity of cancer cells to TG02 has been correlated with its ability to inhibit CDK9 and reduce Mcl-1 levels. researchgate.net While CDK9 is a primary target, TG02 also inhibits CDK7, another kinase involved in RNAPII phosphorylation and the activation of other CDKs. nih.govresearchgate.net

Inhibition of Cell Cycle Regulatory CDKs (CDK1, CDK2, CDK5)

In addition to its effects on transcriptional CDKs, TG02 potently inhibits CDKs that govern the cell cycle. nih.gov It targets CDK1, CDK2, and CDK5 with low nanomolar potency. nih.gov The inhibition of these kinases can lead to cell cycle arrest, typically at the G1 phase, preventing cancer cells from progressing through the division cycle. nih.gov By targeting both transcriptional and cell cycle CDKs, TG02 disrupts two fundamental processes required for tumor growth and survival. researchgate.net

Janus Kinase 2 (JAK2) Inhibition

TG02 is a potent inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a central role in signal transduction from cytokine receptors. nih.govresearchgate.net The JAK-STAT signaling pathway is frequently dysregulated in hematological malignancies. nih.gov By inhibiting JAK2, TG02 can block the downstream phosphorylation and activation of STAT proteins, thereby interfering with the pro-survival and proliferative signals driven by this pathway. nih.gov The combined inhibition of CDKs and JAK2 by TG02 is suggested to offer a therapeutic advantage over inhibitors that target only one of these pathways. nih.govresearchgate.net

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

TG02 also demonstrates significant inhibitory activity against Fms-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML). nih.govresearchgate.net Inhibition of both wild-type and mutant forms of FLT3 by TG02 blocks its downstream signaling pathways, which are critical for the proliferation and survival of leukemic cells. nih.gov The dual targeting of FLT3 and CDKs represents a rational approach for treating certain types of leukemia. nih.gov

Extracellular Signal-Regulated Kinase 5 (ERK5) Inhibition

TG02 has been identified as a potent inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1). researchgate.netnih.gov ERK5 is a member of the MAPK family and is involved in regulating cell proliferation, survival, and differentiation. While TG02 inhibits ERK5 with a low nanomolar dissociation constant (Kd), its multi-kinase nature makes it challenging to attribute cellular effects solely to ERK5 inhibition. nih.gov It is important to note that some ERK5 kinase inhibitors can paradoxically activate its transcriptional activity, a phenomenon that adds complexity to the interpretation of its pharmacological effects. nih.govnih.gov

Src Family Kinase Inhibition (Lck, Fyn)

TG02 is a potent inhibitor of Lck and Fyn, two key members of the Src family of non-receptor tyrosine kinases. nih.gov These kinases are crucial components of the B-cell receptor (BCR) signaling pathway, which is constitutively active and provides pro-survival signals in malignancies like chronic lymphocytic leukemia (CLL). nih.govnih.gov By inhibiting Lck and Fyn, TG02 can abrogate BCR signaling, leading to the downregulation of downstream effectors such as NF-κB and Akt. nih.gov This action disrupts the supportive microenvironment and contributes to the anti-leukemic activity of TG02. nih.gov

Kinase Inhibition Profile of TG02 (Double bond E)

| Kinase Target | IC50 (nM) | Kinase Family |

| CDK9 | 3 | Cyclin-Dependent Kinase |

| CDK5 | 4 | Cyclin-Dependent Kinase |

| CDK2 | 5 | Cyclin-Dependent Kinase |

| CDK1 | 9 | Cyclin-Dependent Kinase |

| Lck | 11 | Src Family Kinase |

| Fyn | 15 | Src Family Kinase |

| JAK2 | 19 | Janus Kinase |

| FLT3 | 19 | Receptor Tyrosine Kinase |

| CDK7 | 37 | Cyclin-Dependent Kinase |

| ERK5 | 43 (Kd) | Mitogen-Activated Protein Kinase |

Note: IC50 and Kd values are compiled from various in vitro assays and may vary depending on the experimental conditions. researchgate.netnih.gov

Downstream Signal Transduction Pathway Modulation by TG02 (Double bond E)

TG02, a multi-kinase inhibitor, exerts its cellular effects by modulating several critical downstream signal transduction pathways. Its action is primarily centered on the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which leads to a cascade of events affecting transcriptional regulation and the expression of key proteins involved in cell survival and proliferation.

RNA Polymerase II (RNA Pol II) Phosphorylation and Transcriptional Regulation

A primary molecular mechanism of TG02 is the inhibition of transcriptional cyclin-dependent kinases, most notably CDK9. nih.govaacrjournals.org CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II). nih.govnih.gov This phosphorylation, specifically at the Serine 2 (Ser2) and to a lesser extent, Serine 5 (Ser5) residues of the CTD repeats, is essential for releasing RNA Pol II from promoter-proximal pausing and enabling productive transcription elongation. aacrjournals.orgharvard.edunih.gov

Studies have demonstrated that treatment with TG02 leads to a significant decrease in the phosphorylation of RNA Pol II at both Ser2 and Ser5 sites. nih.govresearchgate.net This dephosphorylation event, a direct consequence of CDK9 inhibition, effectively blocks RNA Pol II-mediated transcription. nih.govnih.gov The inhibition of RNA synthesis has been confirmed by measuring the incorporation of tritiated uridine (B1682114), which shows a marked reduction upon TG02 treatment. aacrjournals.org The potent inhibitory effect of TG02 on CDK9 (IC₅₀ of 3 nM) underscores this mechanism as a central aspect of its action. nih.govaacrjournals.org

| Parameter | Effect of TG02 Treatment | Key Kinase Inhibited | Functional Consequence |

|---|---|---|---|

| Phosphorylation of RNA Pol II at Ser2 | Decreased | CDK9 | Inhibition of transcriptional elongation |

| Phosphorylation of RNA Pol II at Ser5 | Decreased (to a lesser extent) | CDK7/CDK9 | Inhibition of transcription initiation and elongation |

| Overall RNA Synthesis | Inhibited | CDK9 | Global shutdown of transcription |

Depletion of Short-Lived Anti-Apoptotic Proteins (Mcl-1, XIAP)

A direct and critical consequence of TG02-induced transcriptional repression is the rapid depletion of proteins with short half-lives, particularly those that play anti-apoptotic roles. foxchase.org Among the most significantly affected are Myeloid cell leukemia 1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP). foxchase.orgresearchgate.net

Mcl-1 is a member of the Bcl-2 family of proteins and is essential for the survival of many cancer cells by sequestering pro-apoptotic proteins. youtube.com Due to its rapid turnover rate, the levels of Mcl-1 mRNA and protein are highly dependent on continuous transcription. nih.gov By inhibiting CDK9 and halting transcription, TG02 causes a swift decline in Mcl-1 levels, which is a major contributor to its ability to induce apoptosis. nih.govnih.gov This depletion of Mcl-1 has been observed in various cancer cell types, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). nih.govfoxchase.org

Similarly, the expression of XIAP, an endogenous inhibitor of caspases, is also diminished following treatment with TG02. foxchase.org The reduction in XIAP levels further lowers the threshold for apoptosis induction. nih.govembopress.org The depletion of both Mcl-1 and XIAP through transcriptional inhibition is considered a primary mechanism by which TG02 induces cell death in malignant cells. foxchase.org

Modulation of Oncogenic Protein Expression (MYC)

The oncogenic transcription factor MYC is a master regulator of cell growth and proliferation and is frequently deregulated in a wide range of human cancers. nih.govnih.gov MYC-driven transcription is particularly sensitive to the activity of CDK9, making it a key target for CDK9 inhibitors like TG02. adastrarx.com

In cancers with high levels of MYC expression, such as certain glioblastomas, the anti-proliferative efficacy of TG02 shows a strong correlation with MYC protein levels. adastrarx.com By inhibiting CDK9, TG02 effectively suppresses the transcriptional elongation of MYC and its target genes, leading to a reduction in MYC protein expression. adastrarx.com This disruption of the MYC-driven transcriptional program is a crucial aspect of TG02's anti-cancer activity in these contexts. adastrarx.comyoutube.com

NF-κB and Akt Pathway Abrogation in B-Cell Receptor Signaling

In B-cell malignancies such as chronic lymphocytic leukemia (CLL), the B-cell receptor (BCR) signaling pathway is constitutively active and provides crucial survival and proliferation signals. nih.govnih.gov TG02 has demonstrated the ability to abrogate this signaling cascade through a dual mechanism. nih.gov

TG02 inhibits Src family kinases such as Lck and Fyn, which are involved in the initial steps of BCR activation. nih.govresearchgate.net This inhibition prevents the downstream activation of key signaling molecules, including Nuclear Factor-kappa B (NF-κB) and Akt (also known as Protein Kinase B). nih.govnih.gov The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a feature of many B-cell cancers. cellsignal.comfrontiersin.orgbio-rad.com The PI3K/Akt pathway is also a central node for cell survival and proliferation signals. nih.govescholarship.orgfrontiersin.org By blocking BCR-induced activation of both NF-κB and Akt, TG02 effectively cuts off these pro-survival signals, contributing to its therapeutic effect in B-cell malignancies. nih.govnih.gov

| Signaling Pathway | Key Proteins/Components Targeted by TG02 | Effect of TG02 | Cellular Consequence |

|---|---|---|---|

| Transcriptional Regulation | CDK9/RNA Polymerase II | Inhibition of phosphorylation | Transcriptional repression |

| Apoptosis Regulation | Mcl-1, XIAP | Depletion | Induction of apoptosis |

| Oncogenic Signaling | MYC | Downregulation of expression | Inhibition of proliferation |

| Cytokine Signaling | JAK/STAT | Blockade | Inhibition of survival signals |

| B-Cell Receptor Signaling | Lck, Fyn, NF-κB, Akt | Abrogation | Inhibition of survival and proliferation in B-cells |

Cellular Processes Affected by TG02 (Double bond E)

Cell Cycle Progression and Induction of G1/G2/M Cell Cycle Arrest

TG02 disrupts the normal progression of the cell cycle, a fundamental process for tumor growth, by inducing cell cycle arrest at the G1 or G2/M phases. researchgate.netyoutube.com This effect is a direct consequence of its inhibitory action on cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle transitions. nih.govabcam.com TG02 demonstrates potent inhibitory activity against several CDKs, including CDK1, CDK2, CDK7, and CDK9. researchgate.netnih.govabcam.com

In certain cancer models, such as various leukemia cell lines, treatment with TG02 leads to an arrest in the G1 phase of the cell cycle. researchgate.netnih.gov However, in other models, like glioblastoma and HCT116 colon cancer cells, TG02 potently induces a G2/M phase arrest. youtube.comnih.gov This G2/M arrest is specifically linked to the downregulation of key regulatory proteins, including CDK1, CDK2, cyclin A2, and cyclin B1. nih.gov RNA sequencing analysis in glioblastoma cells has further revealed that TG02 significantly affects the mRNA expression of proteins involved in the G2/M checkpoint and the formation of the mitotic spindle, indicating a multi-faceted disruption of mitotic progression. nih.gov

Table 1: Effect of TG02 on Cell Cycle Progression in Different Cancer Models

| Cell Line / Cancer Model | Observed Effect | Key Molecular Changes | Source(s) |

|---|---|---|---|

| Glioblastoma (GSC923, U251) | G2/M Arrest | Downregulation of CDK1, CDK2, Cyclin A2, Cyclin B1 | nih.gov |

| Colon Carcinoma (HCT116) | G2/M Arrest | Not specified | youtube.com |

Apoptosis Induction (p53-Independent, BAX/BAK-dependent)

A primary mechanism through which TG02 eliminates cancer cells is by inducing apoptosis, or programmed cell death. researchgate.netnih.gov This process is initiated primarily through the intrinsic, or mitochondrial, pathway and is critically dependent on the pro-apoptotic proteins BAX and BAK. researchgate.netabcam.com Studies using mouse embryonic fibroblasts (MEFs) that lack both BAX and BAK have shown these cells to be resistant to TG02-induced apoptosis, confirming the essential role of this pathway. researchgate.netabcam.com

The induction of apoptosis by TG02 is strongly linked to its potent inhibition of CDK9. researchgate.netmdpi.com CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation. researchgate.netabcam.com By inhibiting CDK9, TG02 effectively blocks transcription, leading to a rapid depletion of short-lived proteins that are crucial for cancer cell survival. researchgate.netmdpi.comabcam.com A key protein affected is the anti-apoptotic BCL-2 family member, Myeloid Cell Leukemia 1 (Mcl-1). researchgate.netmdpi.com The TG02-mediated reduction in Mcl-1 levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of BAX and BAK. researchgate.netabcam.com This activation causes a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, including the cleavage of caspases 3, 7, 8, and 9, and the caspase substrate PARP-1. researchgate.net This cascade of events culminates in the systematic dismantling of the cell. The reliance on Mcl-1 depletion for apoptosis induction suggests that TG02 can be effective independently of the p53 tumor suppressor status, which is often mutated in cancer.

Inhibition of Cell Proliferation and Clonogenicity

TG02 is a potent anti-proliferative agent across a broad spectrum of cancer cell lines. researchgate.netnih.gov This activity is a result of its combined effects on cell cycle machinery and survival signaling pathways. youtube.com The compound has been shown to inhibit the proliferation of numerous solid tumor and hematological cancer cell lines at nanomolar concentrations. youtube.com For instance, in a panel of 15 human solid tumor cell lines, TG02 demonstrated IC50 values for proliferation inhibition ranging from 64 to 504 nM. youtube.com

In specific cancers like MYC-driven glioblastoma, the anti-proliferative efficacy of TG02 shows a strong inverse correlation with MYC protein levels; cells with higher MYC expression are more sensitive to the drug. This is consistent with the role of CDK9 in facilitating MYC-dependent transcription. By inhibiting CDK9, TG02 suppresses the transcriptional program driven by MYC, a central driver of tumorigenesis. nih.gov The profound and sustained inhibition of cell proliferation strongly indicates that TG02 also inhibits clonogenicity, which is the ability of a single cancer cell to undergo the sustained proliferation required to form a colony.

Table 2: Anti-proliferative Activity of TG02 in Various Cancer Cell Lines

| Cancer Type | IC50 Range (Proliferation) | Source(s) |

|---|---|---|

| Broad panel of solid tumors (n=15) | 64 - 504 nM | youtube.com |

| Glioblastoma (patient-derived) | Correlates with MYC expression | |

| Acute Myeloid Leukemia (AML) | Highly sensitive | researchgate.netnih.gov |

Metabolic Dysregulation (Mitochondrial Dysfunction, Glycolytic Suppression, ATP Depletion)

Beyond its effects on the cell cycle and apoptosis, TG02 significantly disrupts cancer cell metabolism, creating a state of severe energy stress. Treatment with TG02 has been shown to cause profound mitochondrial dysfunction. This is characterized by the disruption of mitochondrial respiration complexes and a loss of the mitochondrial membrane potential, a key event that also initiates apoptosis. researchgate.net

In addition to targeting mitochondrial respiration, TG02 also suppresses glycolysis, the other major pathway for ATP production in cancer cells. This dual inhibition of energy production pathways is particularly effective. In glioblastoma cells, treatment with TG02, especially in combination with temozolomide (B1682018), leads to the downregulation of key enzymes in the glycolytic pathway, including Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), and Lactate Dehydrogenase A (LDHA). The combined assault on both mitochondrial respiration and glycolysis results in a catastrophic depletion of intracellular ATP. This severe energy crisis contributes directly to the induction of cell death, synergizing with the pro-apoptotic signals generated by the inhibition of survival pathways.

Preclinical Efficacy of Tg02 Double Bond E in Cancer Models

In Vitro Anti-Tumor Activity

TG02 has shown significant in vitro anti-tumor activity in various cancer models, including both hematological malignancies and solid tumors. ascopubs.orgnih.govresearchgate.netresearchgate.netaacrjournals.org Its multi-kinase inhibition profile is suggested to provide enhanced anti-tumor activity compared to inhibitors targeting only a single kinase. ascopubs.orgaacrjournals.orgresearchgate.net

Hematological Malignancies

TG02 has demonstrated potent activity against a range of hematological malignancies in preclinical in vitro studies. nih.govdomainvc-history.comresearchgate.netresearchgate.netaacrjournals.orgresearchgate.net

TG02 has shown consistent and potent activity in in vitro models derived from patients with CLL, including those with 17p deletion and those who have failed treatment with ibrutinib (B1684441). domainvc-history.com Studies have shown that TG02 can induce apoptosis and block B-cell receptor signaling in CLL cells through dual mechanisms of action. nih.govresearchgate.net Inhibition of CDK9 by TG02 leads to the depletion of Mcl-1 and rapid induction of apoptosis in primary CLL cells, independent of prognostic factors or prior treatment history. nih.gov TG02 also inhibits members of the BCR signaling pathway, such as Lck and Fyn, abrogating BCR-crosslinking-induced activation of NF-κB and Akt. nih.gov This dual inhibitory activity on both the CLL survival pathway and BCR signaling highlights TG02 as a unique compound for potential clinical development in CLL. nih.gov TG02 was highly active in samples from CLL patients who had relapsed or were refractory to ibrutinib therapy, demonstrating activity where other CDK inhibitors like flavopiridol (B1662207) and dinaciclib (B612106) failed to produce similar levels of activity. domainvc-history.com

TG02 exhibits potent anti-leukemic activity in AML cell lines and primary progenitor cells. nih.govresearchgate.netresearchgate.netaacrjournals.orgresearchgate.net Proliferation assays using hematopoietic progenitors expanded from patients with JAK2 mutations or FLT3 wild-type or mutant AML revealed higher efficacy of TG02 compared to reference inhibitors targeting only one of the kinases of interest, demonstrating the benefits of co-targeting CDKs and additional kinases. aacrjournals.orgresearchgate.net TG02 is anti-proliferative in a broad range of liquid tumor cell lines with IC50 values ranging from 68 to 230 nM. aacrjournals.orgresearchgate.net Primary cultures of progenitor cells derived from AML patients are very sensitive to TG02. nih.govresearchgate.netresearchgate.net TG02 treatment in AML cells causes rapid dephosphorylation of RNA polymerase II, strongly inhibiting RNA synthesis and rapidly downregulating proteins with a short half-life, such as MCL-1. oncotarget.com

TG02 has demonstrated potent anti-myeloma activity in preclinical studies using MM cell lines. ashpublications.orgnih.gov Functional potency was assessed using proliferation assays in a panel of MM cell lines. ashpublications.orgnih.gov Maximal cytotoxicity was observed in the MM1S cell line with an IC50 value of 64 nM after 24 hours. ashpublications.org Some cell lines, like OPM2, showed a more resistant phenotype with a 24-hour IC50 of 4.7 µM, although this was reduced to low nM with prolonged exposure. ashpublications.org TG02 inhibited the protective effect of the bone marrow microenvironment, inducing growth inhibition of MM cells grown in direct co-culture with bone marrow stromal cells. ashpublications.org TG02 potently inhibited proliferation and survival of MM cell lines, even under protective bone marrow niche conditions. nih.gov Mechanistic studies showed that TG02 simultaneously blocked the activity of CDKs 1, 2, and 9, as well as ERK5, in MM1S cells, leading to cell cycle arrest and rapid commitment to apoptosis. nih.gov TG02 induced robust activation of both the intrinsic and extrinsic pathways of apoptosis and depletion of XIAP and Mcl-1. nih.gov

Here is a table summarizing some of the in vitro activity data:

| Cancer Type | Cell Line / Primary Cells | Assay Type | TG02 IC50 / EC50 Range | Reference(s) |

| Hematological Malignancies | Liquid Tumor Cell Lines (panel) | Proliferation Assay | 68 to 230 nM | aacrjournals.orgresearchgate.net |

| CLL | Patient-Derived CLL Cells | Viability/Apoptosis | Potent activity | domainvc-history.comnih.govresearchgate.net |

| AML | AML Cell Lines / Primary Progenitors | Proliferation/Viability | Very sensitive | nih.govresearchgate.netresearchgate.netaacrjournals.orgresearchgate.net |

| Multiple Myeloma | MM Cell Lines (e.g., MM1S, OPM2) | Proliferation Assay | 64 nM (MM1S, 24h), 4.7 µM (OPM2, 24h) | ashpublications.orgnih.gov |

Solid Tumors

TG02 has also demonstrated significant in vitro anti-tumor activity in solid tumor models, particularly in glioblastoma. ascopubs.orgnih.govnih.govoup.comnih.govresearchgate.net

TG02 exhibits strong anti-tumor activity in both human long-term glioblastoma cell lines and glioma-initiating cell lines, regardless of MGMT promoter methylation status. nih.govnih.govoup.com This activity has been observed in acute growth inhibition assays with EC50 concentrations between 42.5 nM and 187.5 nM, and in clonogenic survival assays with EC50 concentrations between 14 nM and 73.3 nM. nih.govoup.com TG02 is a highly potent anti-glioma agent in vitro. nih.govnih.govoup.com TG02's primary mechanism of action in glioblastoma involves CDK9-dependent depletion of oncoproteins like Mcl-1 and MYC, and it also strongly inhibits CDK5. nih.gov MYC, Mcl-1, and CDK5 are frequently overexpressed in glioblastoma. nih.gov In an in vitro panel of patient-derived glioma cell lines, TG02 demonstrated significant anti-tumor activity with an IC50 range of 25–150 nM. nih.gov At equimolar concentrations, TG02 was significantly more potent than temozolomide (B1682018) in the same panel. nih.gov TG02 can induce multiple cell death pathways in human glioma cell lines and glioma-initiating cells. nih.govoup.com While high concentrations induced some annexin (B1180172) V positivity and minor caspase 3 cleavage, the cell death appeared to be non-apoptotic and non-autophagic in some contexts. nih.govoup.com TG02 has also been shown to cause mitochondrial dysfunction and deplete cellular ATP in glioblastoma cells. oup.combiorxiv.org Pre-exposure to interferon-β has been shown to sensitize human glioma models, including glioma-initiating cell cultures, to subsequent exposure to TG02 in both short-term growth inhibition and clonogenicity/spherogenicity assays. spandidos-publications.com Lower doses of TG02 (15 nM) have shown enhanced suppression of cell proliferation in IDH-mutant glioma cell lines compared to IDH-wildtype cells. biorxiv.org

Here is a table summarizing some of the in vitro activity data in Glioblastoma:

| Cancer Type | Cell Lines / Glioma-Initiating Cells (GICs) | Assay Type | TG02 EC50 Range | Reference(s) |

| Glioblastoma | Long-term cell lines and GICs | Acute Growth Inhibition | 42.5 to 187.5 nM | nih.govoup.com |

| Glioblastoma | Long-term cell lines and GICs | Clonogenic Survival | 14 to 73.3 nM | nih.govoup.com |

| Glioblastoma | Patient-Derived Glioma Cell Lines | Anti-tumor activity (IC50) | 25 to 150 nM | nih.gov |

| Glioblastoma | IDH-mutant cell lines (TS603, BT142) | Cell Proliferation | Enhanced suppression at 15 nM | biorxiv.org |

Atypical Teratoid Rhabdoid Tumors (ATRT) Cell Lines

Investigations into the efficacy of TG02 in Atypical Teratoid Rhabdoid Tumors (ATRTs), aggressive pediatric brain tumors, have been conducted using human ATRT cell lines such as BT12, BT37, CHLA05, and CHLA06. TG02 demonstrated inhibition of ATRT cell growth by limiting cell proliferation, clonogenicity, and inducing apoptosis in vitro. physiciansweekly.comresearchgate.net The compound reduced ATRT cell proliferation and decreased cell survival in a dose-dependent manner, with nanomolar half-maximal effective concentration (EC50) values observed across the tested cell lines. physiciansweekly.comresearchgate.net For instance, EC50 values were reported as 207.0 nM for BT12, 127.8 nM for BT37, 29.7 nM for CHLA05, and 18.7 nM for CHLA06. physiciansweekly.comresearchgate.net Treatment with TG02 (150 nM) significantly increased the proportion of apoptotic ATRT cells after 72 hours compared to control groups. physiciansweekly.comresearchgate.net

Combination therapy studies revealed that TG02 acted as a potent radiosensitizer in ATRT cells. researchgate.net For example, in BT12 cells, the surviving fraction with radiation therapy alone was 51.2%, while the combination of radiation therapy and TG02 resulted in a surviving fraction of 21.7%. researchgate.net Furthermore, analysis indicated that TG02 acted synergistically with cisplatin (B142131) against ATRT cells at nearly all therapeutic doses tested. physiciansweekly.comresearchgate.net These findings were consistent across ATRT cell lines representing all three molecular subgroups. researchgate.net

Panels of Human Solid Tumor Cell Lines (e.g., Small Cell Lung Cancer, Triple Negative Breast Cancer, Melanoma, Pancreatic, Breast, Ovarian, Colorectal Cancer)

TG02 has demonstrated anti-proliferative activity across a broad range of human solid tumor cell lines. nih.gov In a panel of 15 human solid tumor cell lines, TG02 potently inhibited proliferation with IC50 values ranging from 64 to 504 nM. ascopubs.org This potency was noted to exceed that of some other pan-CDK inhibitors in clinical development and other drugs targeting FLT3 and JAK2 but lacking CDK activity, suggesting enhanced anti-tumor activity due to TG02's unique kinase inhibition spectrum. ascopubs.org

Specific solid tumor types where TG02 has shown preclinical activity in cell lines include small cell lung cancer, triple-negative breast cancer, melanoma, pancreatic cancer, breast cancer, ovarian cancer, and colorectal cancer. fiercepharma.comascopubs.orgtargetedonc.com TG02 potently induced G2/M cell cycle arrest, which progressed to robust apoptosis in HCT116 colorectal cancer cells. ascopubs.org Synergy has been observed when TG02 was combined with other agents; it synergized with doxorubicin (B1662922) in pancreatic and breast cancer cell lines and with gemcitabine (B846) in ovarian carcinoma cells. ascopubs.org

Ex Vivo Studies in Patient-Derived Malignant Lymphocytes

TG02 has been evaluated for its activity in ex vivo studies using patient-derived malignant lymphocytes, particularly in the context of chronic lymphocytic leukemia (CLL). domainvc-history.comnih.gov TG02 demonstrated high activity in CLL cells derived from patients who had previously responded to but subsequently failed treatment with the BTK inhibitor ibrutinib. domainvc-history.com This suggests TG02's potential efficacy in cases of acquired resistance to other therapies. domainvc-history.com

TG02 exerts its anti-tumor activity in CLL cells primarily through potent CDK9 inhibition, leading to the depletion of key survival proteins like Mcl-1 and inducing p53-independent apoptosis. domainvc-history.comnih.gov In addition to CDK9 inhibition, TG02 also inhibits members of the B-cell receptor (BCR) signaling pathway, such as Lck and Fyn. nih.gov This dual inhibition blocks BCR-crosslinking-induced activation of NF-κB and Akt, abrogating BCR signaling. nih.gov The combination of TG02 and ibrutinib demonstrated moderate synergy in ex vivo studies with CLL cells. nih.gov

In Vivo Anti-Tumor Activity in Preclinical Models

TG02 has demonstrated in vivo anti-tumor activity in various preclinical models, including xenograft models of hematological malignancies and orthotopic models of solid tumors. nih.govresearchgate.net

Xenograft Models of Hematological Malignancies (e.g., Mutant-FLT3 Leukemia, Disseminated AML)

In vivo studies have shown TG02's efficacy in xenograft models of hematological malignancies. nih.govresearchgate.net In a murine model of mutant-FLT3 leukemia (MV4-11), TG02 induced tumor regression after oral dosing. nih.govresearchgate.net Furthermore, TG02 prolonged survival in a disseminated AML model with wild-type FLT3 and JAK2 (HL-60). nih.govresearchgate.net These results indicate TG02's activity in different leukemia models. nih.gov

In the MV4-11 xenograft model, oral administration of TG02 at 40 mg/kg daily for 21 days induced tumor regression. researchgate.net In the HL-60 disseminated AML model, treatment at 100 mg/kg orally on a 2 days on/5 days off schedule significantly prolonged median survival time (59 days) compared to the control group (40 days). researchgate.net

Orthotopic Models of Solid Tumors (e.g., GBM Mouse Models)

TG02 has also shown activity in orthotopic models of solid tumors, including glioblastoma (GBM) mouse models. nih.govnih.gov Glioblastoma is an aggressive primary brain tumor with a poor prognosis. explicyte.comnih.gov Studies using human GBM cells and a syngeneic mouse orthotopic GBM model have investigated TG02's effects. nih.gov

In GBM cells with different genetic backgrounds, TG02 inhibited cell proliferation and induced cell death. nih.gov TG02-induced cytotoxicity was blocked by the overexpression of phosphorylated CDK9, suggesting a CDK9-dependent cell killing mechanism. nih.gov TG02 suppressed the transcriptional progression of anti-apoptotic proteins and induced apoptosis in GBM cells. nih.gov Furthermore, TG02 caused mitochondrial dysfunction and glycolytic suppression, leading to ATP depletion in GBM cells. nih.gov In a syngeneic mouse orthotopic GBM model, a prolonged survival was observed when TG02 was administered in combination with temozolomide, a commonly used chemotherapy in GBM. nih.gov The decrease of CDK9 phosphorylation induced by TG02 was confirmed in brain tumor tissue in this model. nih.gov

Blood-Brain Barrier Penetration Studies in Animal Models

Penetration of the blood-brain barrier (BBB) is a critical factor for the efficacy of drugs targeting brain tumors like GBM. mdpi.comnih.gov TG02 has been investigated for its ability to penetrate the BBB in animal models. nih.gov Studies have indicated that TG02 is an agent with known penetration of the blood-brain barrier. nih.gov

While specific detailed data on the extent of TG02's BBB penetration in animal models were not extensively found within the provided snippets, its evaluation in orthotopic GBM models, which are located within the brain, implies that the compound is able to reach the tumor site. nih.govexplicyte.commdpi.com The observation of TG02-induced decrease of CDK9 phosphorylation in brain tumor tissue in a GBM mouse model further supports its presence and activity within the brain. nih.gov

| Compound Name | PubChem CID |

| TG02 (Double bond E) | 107276969 |

| Cisplatin | 5702 |

| Doxorubicin | 31703 |

| Gemcitabine | 60750 |

| Ibrutinib | 24821711 |

| Temozolomide | 53439 |

Interactive Data Table: TG02 Efficacy in ATRT Cell Lines

| Cell Line | EC50 (nM) | Effect on Proliferation and Survival | Apoptosis Increase (150 nM, 72h) | Radiosensitization (BT12) | Synergy with Cisplatin |

| BT12 | 207.0 | Inhibited, Decreased | Significant (8.50% vs 1.52%) | Potent (SF: RT 51.2%, RT+TG02 21.7%) | Synergistic |

| BT37 | 127.8 | Inhibited, Decreased | Significant (70.07% vs 15.36%) | Not specified | Synergistic |

| CHLA05 | 29.7 | Inhibited, Decreased | Not specified | Not specified | Synergistic |

| CHLA06 | 18.7 | Inhibited, Decreased | Not specified | Not specified | Synergistic |

Interactive Data Table: TG02 Efficacy in Hematological Malignancy Models

| Model Type | Specific Model | FLT3 Status | JAK2 Status | In Vivo Outcome | Control Survival | TG02 Survival |

| Murine Xenograft | MV4-11 | Mutant | Not specified | Induced tumor regression | Not specified | Not specified |

| Disseminated AML | HL-60 | Wild-type | Wild-type | Prolonged median survival time | 40 days | 59 days |

Interactive Data Table: TG02 Efficacy in GBM Mouse Model

| Model Type | Specific Model | In Vivo Outcome | Combination Therapy |

| Syngeneic Orthotopic | GBM Mouse Model | Prolonged survival (when combined with temozolomide) | Temozolomide |

Synergistic Effects of TG02 (Double bond E) in Combination Preclinical Therapies

Preclinical investigations have highlighted the potential for synergistic interactions when TG02 is combined with other anti-cancer agents. This synergy is often attributed to TG02's ability to target multiple signaling pathways crucial for cancer cell survival and proliferation, complementing the effects of other drugs. guidetopharmacology.orgdomainvc-history.com

Synergy with Chemotherapeutic Agents (e.g., Temozolomide, Doxorubicin, Gemcitabine, Cisplatin)

Studies have indicated synergistic effects of TG02 in combination with various chemotherapeutic agents. For instance, combined treatment with TG02 and temozolomide has shown synergistic anti-glioma effects, primarily by enhancing apoptosis in glioblastoma cells. oup.comnih.gov This synergy was observed in both MGMT-methylated and MGMT-unmethylated glioblastoma cell lines, suggesting a potential strategy to overcome temozolomide resistance. oup.com Preclinical studies have demonstrated potent anti-glioma effects of TG02 and synergy with temozolomide through modulation of transcription and cellular metabolism. researchgate.netoup.comascopubs.org

While direct preclinical data on the synergistic effects of TG02 specifically with doxorubicin or gemcitabine were less prominent in the search results, the general principle of combining TG02 with chemotherapy to enhance apoptosis and overcome resistance has been explored. nih.govdomainvc-history.comdomainvc-history.com For example, TG02 has been shown to induce robust apoptosis in acute myeloid leukemia (AML) cell lines and primary cells, providing a rationale for combination therapies. researchgate.netashpublications.org The concept of combining CDK inhibitors with chemotherapy to enhance anti-tumor activity is a recognized strategy in cancer research.

Synergy with cisplatin has also been investigated. Studies have calculated synergism indices for the combination of TG02 and cisplatin in certain cancer models. researchgate.net Although detailed data on the extent and mechanisms of this synergy across various cancer types were not extensively available, the observation of synergistic effects suggests a potential for this combination. biospace.comglobenewswire.comlarvol.com

Synergy with Targeted Therapies (e.g., Ibrutinib, Carfilzomib)

TG02 has demonstrated synergistic activity when combined with targeted therapies, particularly in hematologic malignancies. The combination of TG02 and ibrutinib has shown moderate synergy in chronic lymphocytic leukemia (CLL) models. nih.govresearchgate.net This combination may be beneficial in reducing persistent lymphocytosis and potentially enhancing complete response rates, as well as offering a treatment option for patients refractory to BCR antagonists like ibrutinib. nih.govdomainvc-history.com TG02's ability to inhibit members of the BCR signaling pathway, such as Lck and Fyn, contributes to its efficacy in CLL. nih.govresearchgate.net

In multiple myeloma (MM), the combination of TG02 and carfilzomib (B1684676) has shown at least additive effects in MM cell lines and patient samples, with synergistic activity observed in some cell lines. nih.govnih.govashpublications.org The rationale for this combination is based on the ability of both agents to target Mcl-1 through independent mechanisms: carfilzomib upregulates NOXA, which inhibits Mcl-1, while TG02 inhibits CDK9, leading to decreased Mcl-1 production. domainvc-history.comnih.govnih.govashpublications.org This dual inhibition of Mcl-1 contributes to increased apoptosis in MM cells. nih.govnih.govashpublications.org

Modulation by Immunomodulatory Agents (e.g., Interferon-β)

Pre-exposure to interferon-beta (IFN-β) has been shown to sensitize human glioblastoma cells to subsequent exposure to TG02. oup.comnih.govsnf.chnih.gov This combination treatment was associated with increased caspase activity, although the synergistic effects on glioma cell growth were not solely dependent on apoptotic signaling. oup.comnih.govnih.gov IFN-β may modulate the effects of TG02 upstream in the signaling cascade, as inhibition of RNA polymerase II phosphorylation, a direct measure of TG02 activity, was facilitated in cells pre-exposed to IFN-β. oup.comnih.govnih.gov These findings suggest that combining type I interferons with TG02 could be a strategy to limit glioblastoma growth. oup.comnih.gov

Impact on Leukemia Stem/Progenitor Cell Sensitization to Chemotherapy

Leukemia stem cells (LSCs) are often resistant to conventional chemotherapy and contribute to relapse. ashpublications.orgnih.gov Preclinical studies investigating the impact of TG02 on LSCs from patients with relapsed/refractory AML have shown that TG02 can induce effects in LSCs resulting in increased proliferation and, consequently, sensitization to other chemotherapeutic agents like Ara-C. ashpublications.org While TG02 single-agent treatment did not significantly reduce AML tumor burden in these patients, correlative studies indicated that TG02 had a marked effect on AML LSCs that could potentially be exploited in combination therapies. ashpublications.org The increased proliferation observed in LSPCs after TG02 exposure suggests that quiescent LSCs may be driven into a more proliferative state, making them more vulnerable to cell cycle-dependent cytotoxic agents. ashpublications.orgnih.gov

Here is an interactive table summarizing some of the preclinical synergy findings:

| Combination Therapy | Cancer Model(s) | Observed Effect | Key Mechanism(s) Involved |

| TG02 + Temozolomide | Glioblastoma (MGMT-methylated and unmethylated) | Synergistic anti-glioma effect, enhanced apoptosis | Modulation of transcription and cellular metabolism, enhancing apoptosis. oup.comnih.govresearchgate.netoup.comascopubs.org |

| TG02 + Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | Moderate Synergy | Inhibition of BCR signaling pathway members (Lck, Fyn), potential for overcoming resistance. nih.govdomainvc-history.comresearchgate.net |

| TG02 + Carfilzomib | Multiple Myeloma (MM) | Additive to Synergistic effects | Dual inhibition of Mcl-1 via decreased expression (TG02) and induction of NOXA (Carfilzomib). domainvc-history.comnih.govnih.govashpublications.orgashpublications.org |

| TG02 + Interferon-β | Human Glioblastoma cells | Sensitization to TG02 | Facilitation of RNA polymerase II phosphorylation inhibition, effects upstream of apoptotic signaling. oup.comnih.govsnf.chnih.gov |

| TG02 + Chemotherapeutic Agents (e.g., Ara-C) | Acute Myeloid Leukemia (AML) Stem/Progenitor Cells | Sensitization to chemotherapy | Induction of LSC proliferation, making them more susceptible to cell cycle-dependent drugs. ashpublications.org |

| TG02 + Cisplatin | Certain Cancer Models | Synergistic anti-tumor effect | Synergism indices calculated in some studies. researchgate.netglobenewswire.comlarvol.com |

Target Identification and Validation Methodologies Utilized with Tg02 Double Bond E

Kinase Activity Assays (Recombinant Enzymes, Synthetic Substrates)

Kinase activity assays are fundamental tools for evaluating the inhibitory potency and selectivity of compounds targeting kinases. These assays measure the ability of a compound to interfere with the transfer of a phosphate (B84403) group from ATP to a substrate, catalyzed by a kinase. Assays can be performed using recombinant kinase enzymes and synthetic substrates in a controlled in vitro setting. rndsystems.compromega.com.aucellsignal.com

Various formats exist for kinase activity assays, including those that detect the production of ADP or the consumption of ATP. For example, luminescence-based ADP detection assays measure the amount of ADP generated during the kinase reaction, providing a sensitive and scalable method for assessing kinase activity and inhibition. rndsystems.compromega.com.au Radioisotopic filtration assays are another method used to measure kinase activity. cellsignal.com

TG02 is characterized as a multi-kinase inhibitor, potently inhibiting cyclin-dependent kinases (CDKs), as well as kinases implicated in leukemia pathogenesis, such as JAK2 and FLT3. nih.gov These findings are typically derived from kinase activity assays that determine the compound's effect on the enzymatic function of these kinases.

Western Blot Analysis of Phosphorylated Substrates and Protein Expression

By using antibodies specific to phosphorylated residues on target proteins, researchers can determine if TG02 treatment leads to a decrease in phosphorylation, indicating successful inhibition of the upstream kinase. Additionally, Western blotting can reveal changes in the expression levels of proteins involved in cellular pathways affected by TG02, such as anti-apoptotic proteins like Mcl-1 and XIAP, which have been shown to be effectively reversed by TG02 in chronic lymphocytic leukemia cells. nih.gov Quantitative analysis of Western blot data is often performed using densitometry to measure the relative abundance of proteins. labxchange.orgthermofisher.com

Flow Cytometry for Cell Cycle Analysis, Apoptosis Induction, and Phenotypic Characterization

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. escca.eunih.govbdbiosciences.com This method is extensively used in studies involving TG02 to evaluate its impact on cell cycle progression, induction of apoptosis (programmed cell death), and phenotypic changes in treated cells. nih.govescca.eunih.govbdbiosciences.comarchivesofmedicalscience.complos.org

Cell cycle analysis using flow cytometry typically involves staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). escca.euplos.org The intensity of the fluorescence signal is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). escca.eunih.govplos.org TG02's effect on inhibiting CDK9, which blocks the activation of RNA polymerase II and transcription, can lead to cell cycle perturbations that are detectable by flow cytometry. nih.gov

Apoptosis induction can be assessed by flow cytometry through various methods, including the detection of phosphatidylserine (B164497) translocation to the outer cell membrane using Annexin (B1180172) V, analysis of mitochondrial membrane potential, and detection of activated caspases. nih.govnih.govbdbiosciences.com Studies with TG02 have shown that it induces apoptosis in chronic lymphocytic leukemia cells, associated with a loss of mitochondrial membrane potential and Annexin V positivity, indicating an intrinsic pathway of cell death. nih.gov Flow cytometry can also be used for immunophenotyping to characterize specific cell populations and assess how TG02 affects different cell types. escca.eu

Tritiated Uridine (B1682114) Incorporation Assays for RNA Synthesis Measurement

Tritiated uridine incorporation assays are used to measure the rate of new RNA synthesis in cells. Uridine is a nucleoside that is incorporated into newly transcribed RNA molecules. By using tritiated uridine (a radioactive isotope of uridine), the amount of radioactivity incorporated into cellular RNA can be quantified, providing a measure of transcriptional activity.

Given that TG02 is known to inhibit CDK9, a key regulator of RNA polymerase II and transcription, this assay is relevant for evaluating the compound's impact on global RNA synthesis. nih.govresearchgate.net Studies with other CDK inhibitors have shown that inhibition of pol II function is associated with a decrease in RNA synthesis, as measured by the incorporation of [3H]uridine. researchgate.net While specific data for TG02 using this assay was not detailed in the provided search results, the known mechanism of action of TG02 suggests that a decrease in tritiated uridine incorporation would be an expected outcome.

MTS/CCK-8 Cell Viability and Proliferation Assays

MTS and CCK-8 assays are colorimetric methods widely used to assess cell viability and proliferation in response to various treatments, including potential therapeutic compounds like TG02. These assays rely on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. abcam.comtocris.comdojindo.comsigmaaldrich.comraybiotech.com The amount of formazan produced is directly proportional to the number of living cells. tocris.comdojindo.comsigmaaldrich.comraybiotech.com

CCK-8 (Cell Counting Kit-8), which utilizes the WST-8 salt, is often preferred due to its higher sensitivity and the water-soluble nature of its formazan product, eliminating the need for a solubilization step required in some other tetrazolium assays like MTT. abcam.comtocris.comdojindo.comsigmaaldrich.com These assays provide a quantitative measure of the cytotoxic or cytostatic effects of TG02 on different cell lines. archivesofmedicalscience.comabcam.com They are commonly used in drug screening to evaluate the impact of compounds on cell growth and survival. archivesofmedicalscience.comabcam.com

Clonogenic Assays

Clonogenic assays, also known as colony formation assays, are considered the gold standard for evaluating the reproductive viability of cells after treatment. nih.govabcam.comoncotarget.com This assay assesses the ability of a single cell to proliferate and form a colony of a defined minimum size (typically 50 or more cells). nih.govabcam.com It provides a measure of the long-term survival and proliferative capacity of cells that have been exposed to a treatment, such as TG02.

The principle behind the clonogenic assay is that only cells that retain their reproductive integrity will be able to divide successfully and form a colony. abcam.com By comparing the number of colonies formed by treated cells to that of untreated control cells, the survival fraction can be determined. nih.gov This assay is particularly useful for evaluating the efficacy of cytotoxic agents and radiation therapy, and it can provide insights into the ability of cells to recover from damage induced by TG02. nih.govabcam.comoncotarget.com The assay involves seeding a known number of cells, applying the treatment, allowing sufficient time for colony formation, and then fixing and staining the colonies for counting. nih.govresearchgate.net

Structure Activity Relationships Sar and Structural Biology of Tg02 Double Bond E

Correlating Chemical Structure of TG02 (Double bond E) to Multi-Kinase Inhibitory Potency and Selectivity

TG02 is a pyrimidine-based, orally available small molecule designed as a multi-kinase inhibitor. nih.gov Its chemical structure is central to its ability to potently and selectively inhibit a specific set of cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). nih.gov The core of TG02's activity lies in its aminopyrimidine scaffold, a privileged structure in kinase inhibitor design. mdpi.combenthamscience.comnih.gov This heterocyclic ring system serves as a robust anchor for binding within the ATP-binding pocket of kinases, primarily by mimicking the adenine (B156593) base of ATP. mdpi.com

The structure-activity relationship (SAR) of pyrimidine-based inhibitors reveals that the potency and selectivity are highly dependent on the substituents at various positions of the pyrimidine (B1678525) ring. benthamscience.comnih.gov For TG02, the specific arrangement of chemical groups allows it to form key interactions with residues in the kinase hinge region, which connects the N- and C-terminal lobes of the kinase domain. mdpi.comnih.gov The 2,4-diaminopyrimidine (B92962) motif, common in such inhibitors, is particularly effective at forming two or three hydrogen bonds with the backbone atoms of the hinge region, providing a stable foundation for binding. mdpi.com

The multi-kinase profile of TG02 is a direct result of targeting conserved features within the ATP binding sites of CDKs, JAK2, and FLT3, while the specific side chains and conformational flexibility of the molecule dictate its selectivity profile. The molecule's design effectively bridges the structural requirements for inhibiting both serine/threonine kinases (CDKs) and tyrosine kinases (JAK2, FLT3). This dual activity is a key feature, suggesting that the structural elements of TG02 satisfy the binding criteria across different kinase subfamilies. nih.gov

| Target Kinase Family | Specific Kinases Inhibited by TG02 |

|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK7, CDK9 |

| Janus Kinase (JAK) Family | JAK2 |

| Class III Receptor Tyrosine Kinases | FLT3 |

Comparative Analysis of TG02 (Double bond E) Activity Versus Other Kinase Inhibitors

The therapeutic potential of TG02 stems from its unique multi-kinase inhibition profile, which distinguishes it from more selective kinase inhibitors. When compared with inhibitors that block only one of its primary targets, TG02 demonstrates the advantage of combined pathway inhibition. nih.gov For instance, in leukemia models, the simultaneous inhibition of CDKs (affecting cell cycle progression and transcription) and JAK2/FLT3 (key signaling nodes in hematopoietic malignancies) by TG02 offers a broader and potentially more potent anti-cancer effect than inhibitors targeting only the JAK/STAT pathway or only the cell cycle machinery. nih.gov

Tyrosine kinase inhibitors (TKIs) can be broadly categorized, and their efficacy varies significantly across different cancer types and cell lines. nih.govjuniperpublishers.com For example, while first-generation TKIs like Imatinib and Gefitinib show high efficacy against specific targets (BCR-ABL and EGFR, respectively), their utility can be limited by resistance mechanisms. nih.govscispace.com Multi-kinase inhibitors like Sorafenib and Sunitinib target several tyrosine kinases, offering a broader spectrum of activity. nih.govjuniperpublishers.com

TG02's profile is distinct in that it bridges inhibition of both serine/threonine (CDKs) and tyrosine kinases (JAK2, FLT3). This contrasts with many TKIs that are more focused on receptor tyrosine kinases or specific downstream signaling kinases. nih.govjuniperpublishers.com Studies comparing the cytotoxic effects of different TKIs, such as dasatinib (B193332) and sorafenib, show varied potency across different cancer cell lines, underscoring the importance of the specific kinase inhibition profile. juniperpublishers.com The rationale for developing TG02 was to combine these different inhibitory activities into a single molecule to achieve a synergistic or more durable response in cancers like acute myeloid leukemia (AML), where these pathways are often co-activated. nih.gov

| Inhibitor | Primary Target Class | Key Targets | Therapeutic Approach |

|---|---|---|---|

| TG02 (Double bond E) | Multi-kinase (Ser/Thr & Tyr) | CDKs, JAK2, FLT3 | Combined inhibition of cell cycle and oncogenic signaling |

| Imatinib | Tyrosine Kinase | BCR-ABL, c-KIT, PDGFR | Targeted inhibition of a specific oncogenic driver |

| Dasatinib | Tyrosine Kinase | BCR-ABL, SRC family | Broader spectrum inhibition of tyrosine kinases |

| Sorafenib | Multi-kinase (Tyr) | VEGFR, PDGFR, RAF | Inhibition of angiogenesis and tumor cell proliferation |

Insights into Kinase Binding Pockets and Interaction Modes of TG02 (Double bond E)

The binding of TG02 to its target kinases occurs within the highly conserved ATP-binding site located at the interface of the N-terminal and C-terminal lobes of the kinase domain. nih.gov This cleft has several key features that small molecule inhibitors are designed to exploit: the adenine region, a hydrophobic pocket, a ribose-binding area, and the phosphate-binding region. nih.gov

Inhibitors like TG02 are classified as Type I inhibitors, meaning they bind to the active conformation of the kinase (often termed the "DFG-in" conformation). nih.govscispace.com The pyrimidine core of TG02 acts as a scaffold that occupies the adenine region, where it characteristically forms one to three hydrogen bonds with the backbone of the "hinge" residues. scispace.comresearchgate.net This interaction is critical for anchoring the inhibitor in the active site.

The selectivity of TG02 for certain kinases over others, despite the high conservation of the ATP pocket, is determined by interactions with less conserved residues within and adjacent to the binding site. Subtle differences in the size, shape, and electrostatic environment of the pocket, particularly in the hydrophobic regions and near the gatekeeper residue, allow for selective targeting. ucsf.edu The "gatekeeper" is a key residue that controls access to a deeper hydrophobic pocket; the nature of this residue (bulky or small) can significantly influence inhibitor binding and selectivity. ucsf.edu The specific side chains decorating the pyrimidine core of TG02 are designed to form favorable van der Waals, hydrophobic, or additional hydrogen bond interactions with these variable regions, thus conferring its unique potency and selectivity profile against CDKs, JAK2, and FLT3.

Computational Approaches in Structure-Based Drug Design Applied to Similar Inhibitors

The development of pyrimidine-based kinase inhibitors like TG02 heavily relies on computational methods and structure-based drug design (SBDD). acs.orgresearchgate.net These approaches use the three-dimensional structural information of the target kinase to design and optimize inhibitors with high affinity and selectivity.

Molecular Docking is a fundamental technique used to predict the preferred binding mode and orientation of a ligand within the kinase's active site. researchgate.net For pyrimidine-based inhibitors, docking studies help to visualize and confirm the crucial hydrogen bonding interactions with the hinge region and to assess the fit of various substituents in adjacent hydrophobic pockets. researchgate.net This allows medicinal chemists to prioritize which novel compounds to synthesize.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are employed to build predictive models that correlate the 3D structural features of a series of inhibitors with their biological activity. researchgate.net These models generate contour maps that highlight regions where steric bulk or specific electrostatic properties (positive or negative charge) are likely to increase or decrease inhibitory potency. Such models provide valuable guidance for modifying the inhibitor scaffold to improve its effectiveness. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations offer a more dynamic view of the inhibitor-kinase interaction. MD simulations can predict the stability of the inhibitor in the binding pocket over time and reveal how the protein's flexibility might influence binding. acs.org These simulations can help refine the understanding of the binding mode obtained from docking studies and provide deeper insights into the structural basis for inhibitor potency and selectivity. researchgate.net Together, these computational tools accelerate the discovery and optimization of potent and selective kinase inhibitors. researchgate.net

Mechanisms of Resistance to and Overcoming Resistance with Tg02 Double Bond E

Intrinsic Resistance Mechanisms to TG02 (Double bond E)

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug without prior exposure. For TG02, a primary mechanism of intrinsic resistance is linked to the core apoptotic machinery it relies upon to induce cell death.

Research has firmly established that the cytotoxic effect of TG02 is mediated through the mitochondrial pathway of apoptosis. nih.gov A critical step in this pathway is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), which leads to the transcriptional downregulation of the short-lived anti-apoptotic protein, Mcl-1. nih.gov The depletion of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event is executed by the pro-apoptotic effector proteins BAX and BAK. nih.govnih.gov

Studies have demonstrated that the induction of apoptosis by TG02 is critically dependent on the presence and expression of both BAX and BAK. nih.gov In experimental models using cells deficient in these proteins (BAX/BAK double knockout), resistance to TG02-induced apoptosis was observed. dntb.gov.ua This indicates that cancer cells with inherent defects in the BAX/BAK-mediated apoptotic pathway, such as through mutations or epigenetic silencing, would exhibit intrinsic resistance to TG02.

Table 1: Factors in Intrinsic Resistance to TG02 (Double bond E)

| Resistance Factor | Mechanism of Action | Consequence |

|---|

| Absence/Low Expression of BAX and BAK Proteins | BAX and BAK are essential effector proteins for the mitochondrial pathway of apoptosis. nih.gov | TG02 cannot efficiently induce Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent apoptosis, rendering the drug ineffective. nih.gov |

Acquired Resistance Mechanisms to Prior Therapies Overcome by TG02 (Double bond E)

A significant advantage of TG02 is its ability to circumvent acquired resistance mechanisms that render other targeted therapies ineffective. This is particularly relevant for patients with CLL who have relapsed after treatment with B-cell receptor (BCR) signaling inhibitors, such as ibrutinib (B1684441).

Acquired resistance to BCR inhibitors often involves mutations in the Bruton's tyrosine kinase (BTK) gene (e.g., C481S mutation) or in downstream signaling components like Phospholipase C gamma 2 (PLCG2). frontiersin.orgfrontiersin.org These mutations allow the leukemia cells to reactivate the BCR pathway despite the presence of the inhibitor.

TG02 overcomes this resistance through its dual mechanism of action. nih.gov

CDK9 Inhibition: As previously noted, TG02 inhibits CDK9, leading to Mcl-1 depletion and apoptosis. This mechanism is entirely independent of the BCR signaling pathway's status. nih.gov Therefore, even if cancer cells have mutations that reactivate BCR signaling, they remain sensitive to TG02-induced apoptosis via CDK9 inhibition. nih.govnih.gov Studies confirm that TG02's efficacy is independent of prior treatment history or common CLL prognostic factors. nih.gov

BCR Pathway Inhibition: In addition to its effect on CDK9, TG02 also inhibits key kinases within the BCR signaling pathway itself, such as Lck and Fyn. nih.govnih.gov This provides a secondary mechanism to suppress the pro-survival signals that resistant clones rely upon.

This multi-targeted approach suggests TG02 could be effective in patients who are refractory to BCR antagonists. nih.gov The combination of TG02 with ibrutinib has also shown moderate synergy, pointing to its potential use in combination strategies or as a sequential therapy for patients who become resistant to single-agent BCR pathway inhibitors. nih.gov

Table 2: Overcoming Acquired Resistance with TG02 (Double bond E)

| Prior Therapy Class | Common Acquired Resistance Mechanism | How TG02 Overcomes Resistance |

|---|

| BCR Signaling Inhibitors (e.g., Ibrutinib) | Mutations in BTK or PLCG2 genes, reactivating the BCR pathway. frontiersin.org | TG02 induces apoptosis via CDK9 inhibition and Mcl-1 depletion, a pathway independent of BCR signaling. nih.gov It also directly inhibits other BCR pathway kinases like Lck and Fyn. nih.gov |

Investigating Adaptive Responses to TG02 (Double bond E) Treatment

While TG02 can overcome resistance to other drugs, cancer cells can, in turn, develop adaptive resistance to TG02 itself. Although specific studies on acquired resistance to TG02 are limited, research into resistance against CDK9 inhibitors provides valuable insights into potential mechanisms.

One of the primary ways cancer cells acquire resistance to kinase inhibitors is through the development of mutations in the target protein that prevent the drug from binding effectively. nih.govlcsciences.com

Target Site Mutations: For CDK9 inhibitors, a specific point mutation, L156F, has been identified in the kinase domain of CDK9 in resistant acute myeloid leukemia (AML) cells. nih.gov This mutation is thought to cause steric hindrance, which impairs the binding of the inhibitor to CDK9 without completely abolishing the kinase's catalytic activity. nih.govlcsciences.com Cells expressing the CDK9-L156F mutation are sufficient to drive resistance to CDK9 inhibitors. nih.gov It is plausible that similar on-target mutations could arise in the CDK9 gene in response to selective pressure from TG02 treatment.

Other potential adaptive responses, though not yet specifically demonstrated for TG02, are common mechanisms of drug resistance in cancer and warrant investigation. frontiersin.orgnih.gov These include the upregulation of alternative survival pathways to compensate for the pathways blocked by TG02 and changes within the tumor microenvironment that provide protective signals to the cancer cells. frontiersin.org

Table 3: Potential Adaptive Resistance Mechanisms to TG02 (Double bond E)

| Potential Mechanism | Description | Implication for TG02 Efficacy |

|---|---|---|

| On-Target Mutation in CDK9 | A mutation in the CDK9 kinase domain (e.g., L156F) could prevent TG02 from binding to its target. nih.govlcsciences.com | Reduced inhibition of transcription, sustained Mcl-1 levels, and subsequent failure to induce apoptosis. |

| Activation of Bypass Pathways | Upregulation of alternative pro-survival signaling pathways not targeted by TG02. frontiersin.org | Cancer cells could become less dependent on the pathways inhibited by TG02, allowing them to survive and proliferate. |

Biomarker Discovery and Pharmacodynamic Evaluation in Preclinical Research

Identification of Predictive Biomarkers for Response to TG02 (Double bond E)

Identifying predictive biomarkers is crucial for determining which patient populations are most likely to benefit from TG02 treatment. Preclinical studies suggest that the expression levels of certain proteins, particularly those downstream of inhibited kinases, may serve as indicators of potential response.

Overexpression of MYC is a known factor in various cancers, including glioblastoma (GBM) and diffuse intrinsic pontine glioma (DIPG), where TG02 is being investigated. pharmakb.comwikipedia.org TG02's mechanism involves depleting MYC through CDK9 inhibition. pharmakb.comwikipedia.org Research has indicated a correlation between high MYC expression and lower Area Under the Curve (AUC) for TG02-induced inhibition in GBM cells, suggesting MYC expression levels could potentially influence sensitivity to TG02. googleapis.com